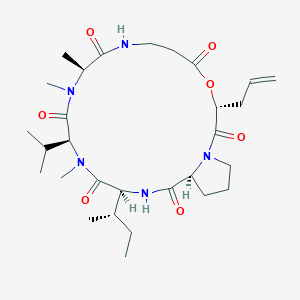

Destruxin A

Beschreibung

Eigenschaften

IUPAC Name |

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYSEKITPHTMJT-OCCJOITDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6686-70-0 | |

| Record name | Destruxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006686700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Destruxin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTRUXIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255H1K2LFG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a Mycotoxin: A Technical History of Destruxin A's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A, a potent cyclodepsipeptide mycotoxin, has carved a significant niche in the landscape of natural product chemistry and insecticide research. Its discovery over six decades ago marked the beginning of extensive investigations into its multifaceted biological activities, which range from insecticidal and phytotoxic to potential anticancer properties. This technical guide provides a comprehensive historical account of the discovery of this compound, focusing on the seminal research that led to its isolation, characterization, and the initial understanding of its biological effects. Tailored for researchers, scientists, and professionals in drug development, this document delves into the early experimental methodologies, presents key quantitative data, and visualizes the foundational scientific workflows and proposed mechanisms of action.

The Initial Discovery: Isolation from Oospora destructor

The story of this compound begins in 1961 with the work of Japanese scientist Yoshinori Kodaira. In his pioneering paper, "Toxic Substances to Insects, Produced by Aspergillus ochraceus and Oospora destructor," Kodaira reported the isolation of two crystalline toxic substances from the culture filtrate of Oospora destructor (a fungus now known as Metarhizium anisopliae), which he named this compound and Destruxin B.[1] This discovery was a significant step in understanding the entomopathogenic nature of this fungus.

The initial isolation process, as described by Kodaira, was a classic example of natural product chemistry techniques of the era. The following is a detailed protocol synthesized from his 1961 publication:

Experimental Protocol: Initial Isolation of this compound

-

Fungal Cultivation: Oospora destructor was cultured in a Czapek medium supplemented with 0.5% peptone for 10 to 20 days.

-

Adsorption: The culture filtrate was treated with 0.7% activated charcoal to adsorb the toxic metabolites.

-

Elution: The charcoal was then extracted with methanol to release the adsorbed compounds.

-

Lead Acetate Treatment: After the methanol was distilled off, the aqueous residue was treated with lead acetate, and the resulting precipitate was filtered off.

-

Solvent Extraction: The filtrate was subsequently extracted with chloroform.

-

Chromatography: The syrup obtained after the removal of chloroform was purified by silicic acid partition chromatography.

-

Fractionation and Crystallization: The eluent was fractionated, and subsequent fractional crystallization yielded two crystalline compounds: this compound and Destruxin B.

This multi-step process laid the groundwork for future, more refined isolation techniques, such as the use of high-performance liquid chromatography (HPLC) for separating the complex mixture of destruxins produced by the fungus.

Early Characterization and Structure Elucidation

The initial characterization of this compound in Kodaira's 1961 paper relied on classical chemical and physical methods. The crystalline nature of the isolated compound allowed for the determination of its melting point and elemental composition.

| Property | This compound (with benzene of crystallization) | This compound (dried) |

| Melting Point (°C) | 125 (recrystallizes at 130 and melts at 188-189) | - |

| Molecular Formula | C35H53O7N5 | C29H47O7N5 |

| Molecular Weight (Rast) | 304 | 555.7 |

| Calculated Molecular Weight | 655.8 | 577.7 |

| Elemental Analysis (Found) | C: 63.51%, H: 8.26%, N: 10.64% | C: 60.69%, H: 8.18%, N: 12.16% |

| Elemental Analysis (Calculated) | C: 64.10%, H: 8.15%, N: 10.68% | C: 60.29%, H: 8.20%, N: 12.12% |

The structural elucidation of this compound was a more complex endeavor that unfolded over the subsequent years, primarily through the work of Suzuki, Tamura, and their colleagues. Their research in the late 1960s and early 1970s was pivotal in defining the cyclic hexadepsipeptide nature of the destruxins. This involved a combination of chemical degradation, amino acid analysis, and the burgeoning techniques of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Structure Elucidation of Destruxins

While the specific, detailed protocols from the earliest structure elucidation studies are not fully available in a single source, the general approach involved the following key steps, synthesized from the work of Suzuki, Taguchi, and Tamura:

-

Acid Hydrolysis: The destruxin molecule was subjected to acid hydrolysis to break the amide and ester bonds, releasing the constituent amino acids and the α-hydroxy acid.

-

Amino Acid Analysis: The resulting hydrolysate was analyzed using paper chromatography to identify the individual amino acids. This revealed the presence of proline, isoleucine, N-methylvaline, N-methylalanine, and β-alanine in the case of Destruxin B, with variations for other destruxins.

-

Mass Spectrometry: High-resolution mass spectrometry was employed to determine the precise molecular weight and elemental composition of the intact molecule and its fragments. The fragmentation patterns provided crucial information about the sequence of the amino and hydroxy acids in the cyclic structure.

-

NMR Spectroscopy: As NMR technology advanced, it became an indispensable tool for elucidating the detailed structure of the destruxins, including the stereochemistry of the constituent residues.

The culmination of these studies led to the definitive structure of this compound as a cyclic hexadepsipeptide composed of D-α-hydroxy-γ-pentenoic acid, L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.

Early Insights into the Mechanism of Action

From its initial discovery, the potent insecticidal activity of this compound was evident. Early research into its mechanism of action focused on two primary areas: its effects on insect physiology, particularly muscle function, and its ability to suppress the insect immune system.

Disruption of Ion Homeostasis: The Calcium Channel Connection

One of the earliest and most significant findings regarding this compound's mode of action was its effect on insect muscle, leading to paralysis. This was hypothesized to be due to a disruption of ion homeostasis. Later studies would confirm that destruxins act as ionophores, with a particular impact on calcium channels.

The proposed mechanism involves this compound inserting into the cell membrane and forming a channel or carrier that facilitates the influx of calcium ions into the cell. This uncontrolled influx leads to sustained muscle contraction and ultimately paralysis.

Caption: Proposed mechanism of this compound-induced paralysis in insects.

Immunosuppressive Effects

In addition to its direct toxic effects, early observations suggested that this compound could also facilitate fungal pathogenesis by suppressing the host's immune system. This immunosuppressive activity is a key factor in the virulence of Metarhizium anisopliae. While the detailed molecular mechanisms were unraveled in later research, the initial hypothesis centered on the disruption of insect hemocytes, the primary immune cells.

The proposed workflow for investigating these immunosuppressive effects in early studies would have involved challenging insects with this compound and observing the impact on their ability to fight off subsequent infections.

References

A Technical Guide to Fungal Production of Destruxin A: Current Knowledge and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxins are a class of cyclic hexadepsipeptides produced by various fungal species, exhibiting a wide range of biological activities, including insecticidal, phytotoxic, antiviral, and anticancer properties. Destruxin A, in particular, has garnered significant interest for its potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, quantitative production data, detailed experimental protocols for its cultivation and extraction, and an exploration of its biosynthetic pathways.

This compound Producing Fungal Strains

While several fungal genera have been reported to produce destruxins, the most prolific and well-documented producers of this compound belong to the genus Metarhizium. Other genera, including Alternaria, Aspergillus, and Trichothecium, have also been associated with destruxin production, although often focusing on other destruxin variants.

Metarhizium Species: The Primary Producers

The entomopathogenic fungus Metarhizium anisopliae (now often referred to as Metarhizium robertsii) is the most notable producer of this compound.[1][2] Numerous studies have focused on various isolates of Metarhizium to quantify their destruxin production, revealing significant strain-dependent variations in yield.

Other Reported Producing Genera

-

Alternaria : The plant pathogen Alternaria brassicae is known to produce destruxins, with a primary focus in the literature on Destruxin B and its role in phytotoxicity.[3][4] While the potential for this compound production exists, quantitative data remains limited.

-

Aspergillus : Some species within the genus Aspergillus have been cited as potential destruxin producers. However, research on Aspergillus ochraceus has predominantly concentrated on other mycotoxins like ochratoxin A.[5]

-

Trichothecium : Trichothecium roseum is known to produce a variety of secondary metabolites, but specific evidence and quantitative data for this compound production are not well-documented in current literature.[6][7]

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, culture conditions, and extraction methodology. The most comprehensive quantitative data is available for Metarhizium species.

Table 1: In Vitro Production of this compound, B, and E by Various Metarhizium spp. Isolates in Submerged (Shaken) Cultures after 5 Days [8]

| Fungal Isolate | This compound (mg/g dry weight mycelium) | Destruxin B (mg/g dry weight mycelium) | Destruxin E (mg/g dry weight mycelium) |

| M. anisopliae s.l. ARSEF 759 | 0.12 ± 0.01 | 0.25 ± 0.02 | 1.10 ± 0.09 |

| M. robertsii ARSEF 2575 | 0.35 ± 0.03 | 0.75 ± 0.06 | 0.55 ± 0.04 |

| M. anisopliae s.l. ARSEF 1885 | 0.05 ± 0.01 | 0.10 ± 0.01 | 0.20 ± 0.02 |

| M. anisopliae s.l. ARSEF 729 | 0.08 ± 0.01 | 0.15 ± 0.01 | 0.30 ± 0.03 |

Note: Data is represented as mean ± standard error. Production was determined by quantitative HPLC-UV analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation (Submerged Culture)

This protocol is based on methodologies reported for Metarhizium spp. and can be adapted for other potential this compound-producing fungi.

1. Fungal Isolate and Inoculum Preparation:

-

Obtain a pure culture of the desired fungal strain (e.g., Metarhizium robertsii ARSEF 2575).

-

Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar supplemented with 0.01% yeast extract (PDAY), at 27°C for 14 days to induce sporulation.[9]

-

Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface.

-

Determine the conidial concentration using a hemocytometer.

2. Submerged Culture:

-

Prepare a liquid culture medium such as Czapek-Dox broth supplemented with 0.5% peptone.

-

Inoculate the liquid medium with a conidial suspension to a final concentration of 1 x 10^6 conidia/mL.

-

Incubate the culture in a rotary shaker at 25-28°C and 150-200 rpm for 5-10 days. The optimal incubation time can vary between strains.[10]

Extraction and Purification of this compound

The following protocol is a common method for extracting destruxins from fungal culture broth.

1. Separation of Mycelium and Supernatant:

-

After incubation, separate the fungal mycelium from the culture broth by centrifugation at 10,000 x g for 20 minutes.

2. Liquid-Liquid Extraction:

-

Mix the culture supernatant with an equal volume of a non-polar solvent such as ethyl acetate or dichloromethane.

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic phase, which contains the destruxins.

-

Repeat the extraction process two to three times to maximize the yield.

3. Concentration and Purification:

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude extract can be further purified using techniques such as solid-phase extraction (SPE) with a C18 cartridge or by semi-preparative High-Performance Liquid Chromatography (HPLC).[5]

Quantitative Analysis by HPLC

1. HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 215 nm.

-

Injection Volume: 20 µL.

2. Quantification:

-

Prepare a standard curve using a certified reference standard of this compound at various concentrations.

-

Quantify the amount of this compound in the sample extracts by comparing the peak area to the standard curve.[8]

Biosynthesis of this compound

The biosynthesis of destruxins in fungi is a complex process involving a non-ribosomal peptide synthetase (NRPS) gene cluster. The most well-characterized pathway is in Metarhizium robertsii.

The core of the destruxin biosynthesis is the DtxS1 gene, which encodes a large NRPS enzyme with six modules. Each module is responsible for the incorporation of a specific amino acid or α-hydroxy acid into the growing peptide chain. The biosynthesis is initiated with α-hydroxy-isovaleric acid, followed by the sequential addition of L-proline, L-isoleucine, N-methyl-L-alanine, N-methyl-L-valine, and β-alanine. The final cyclization of the linear peptide results in the formation of the destruxin backbone.

Caption: Experimental workflow for this compound production.

The conversion of different destruxin variants is facilitated by other enzymes within the gene cluster, such as cytochrome P450 monooxygenases. For example, the conversion of Destruxin B to other destruxins is catalyzed by the DtxS2 enzyme.

Caption: Simplified signaling pathway of Destruxin biosynthesis.

Conclusion

The production of this compound is a promising area of research with significant potential for the development of novel biopesticides and therapeutic agents. While Metarhizium species are currently the most well-characterized and efficient producers, further investigation into other fungal genera like Alternaria, Aspergillus, and Trichothecium may unveil new strains with high production capabilities. The methodologies outlined in this guide provide a solid foundation for researchers to cultivate these fungi, extract and purify this compound, and accurately quantify its production. A deeper understanding of the biosynthetic pathways will be instrumental in optimizing yields through metabolic engineering and synthetic biology approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trichothecium roseum - Wikipedia [en.wikipedia.org]

- 7. Trichothecium roseum | Viticulture and Enology [wineserver.ucdavis.edu]

- 8. Isolation of a Cyclic Depsipetide, Aspergillicin F, and Synthesis of Aspergillicins with Innate Immune-Modulating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical strategy for determination of known and unknown destruxins using hybrid quadrupole-Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Destruxin A: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Destruxin A is a cyclic hexadepsipeptide, a type of mycotoxin first isolated from the entomopathogenic fungus Oospora destructor, and is commonly produced by fungi of the genus Metarhizium, such as Metarhizium anisopliae.[1][2] It belongs to a family of over 35 related compounds known as destruxins, which are recognized for their significant biological activities.[2][3][4] These activities, including insecticidal, phytotoxic, antiviral, immunosuppressive, and anticancer properties, have garnered considerable interest in the scientific community.[2][5][6][7] This interest stems from their potential application as virulence factors in microbial biocontrol agents and as lead compounds for novel therapeutic agents.[2][8] This guide provides an in-depth overview of the chemical structure, physicochemical properties, biological activities, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a cyclodepsipeptide composed of an α-hydroxy acid and five amino acid residues.[2] The core structure consists of a ring formed by β-alanine, N-methyl-L-alanine, L-proline, L-isoleucine, N-methyl-L-valine, and D-α-hydroxy-γ-pentenoic acid.[9][10]

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

| Property | Value | Source(s) |

| IUPAC Name | (3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | [9] |

| Molecular Formula | C₂₉H₄₇N₅O₇ | [9][11] |

| Molecular Weight | 577.71 g/mol | [9][11] |

| CAS Number | 6686-70-0 | [1][9][11] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 188.00 °C | [11] |

| Boiling Point | 875.60 °C (Predicted) | [11] |

| Solubility | Soluble in DMSO, Acetonitrile, DMF | [1][5] |

| Storage | Store as powder at -20°C or -80°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1][5][11] |

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, making it a molecule of high interest for various applications.

Insecticidal Activity

This compound is a potent insecticidal agent, affecting a wide range of insect species.[1][12] Its primary mode of action involves the disruption of cellular homeostasis by acting as an ionophore, particularly affecting calcium (Ca²⁺) and potassium (K⁺) ion channels.[7][11] This interference leads to membrane depolarization, causing tetanic paralysis and ultimately, the death of the insect.[7][13] At lower doses, it primarily targets hemocytes (immune cells), while higher concentrations affect muscle cells, fat bodies, and Malpighian tubules.[12][14]

Immunosuppressive Activity

A key aspect of this compound's virulence is its ability to suppress the host's immune system. In Drosophila melanogaster, it has been shown to specifically inhibit the humoral immune response by reducing the expression of various antimicrobial peptides.[5][6] This is achieved by affecting the IMD (Immunodeficiency) signaling pathway, which makes the host more susceptible to secondary bacterial infections.[6][13] This immunosuppressant activity is a critical factor in the pathogenesis of Metarhizium fungi.[14]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells.[5][15] The antiproliferative activity of destruxins is associated with the induction of apoptosis (programmed cell death) through the intrinsic pathway.[15] This process is linked to the inhibition of the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.[15]

Antiviral Activity

This compound and its analogues have also been reported to possess antiviral properties against various viruses in both insect and human cell lines.[2][5][13] For instance, Destruxin B has been shown to suppress the expression of the hepatitis B surface antigen.[13]

| Biological Activity | Target System/Cell Line | Effective Concentration / IC₅₀ | Source(s) |

| Insecticidal | Bombyx mori (Silkworm) | LD₅₀ < 0.1 µg/g (injection) | [16] |

| Immunosuppressive | Drosophila melanogaster | 86 µM (injection) | [5] |

| Antiproliferative | P388 (Leukemia cells) | 16 µg/mL | [5] |

| Antiproliferative | HCT116 (Colon cancer cells) | Micromolar range | [15] |

| Anticancer (Destruxin B) | A549 (Lung cancer cells) | IC₅₀ = 4.9 µM | [17] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of destruxins from a liquid culture of Metarhizium anisopliae.[4][18][19]

Methodology:

-

Fungal Culture: Grow an isolate of Metarhizium anisopliae in a suitable liquid medium (e.g., Czapek broth with 0.5% peptone) for approximately 10 days at 26°C with shaking (200 rpm).[18]

-

Filtration: Separate the fungal mycelia from the culture broth by filtration.

-

Extraction:

-

Concentration: Collect the upper organic layer, which contains the destruxins, and concentrate it to dryness using lyophilization or a rotary evaporator to obtain a crude extract.[4]

-

Initial Purification (Optional): The crude extract can be subjected to Vacuum Liquid Chromatography (VLC) using a silica gel column with a hexane/acetone gradient to achieve initial separation.[18]

-

Final Purification:

-

Redissolve the crude or semi-purified extract in acetonitrile.[4]

-

Purify this compound using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[4]

-

Employ a gradient elution system, typically with acetonitrile and water, optimizing the gradient slope for the best separation.[4]

-

-

Identification and Quantification:

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the identity and purity of the isolated compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20][21][22]

-

Quantify the yield by generating a standard curve of known concentrations versus peak areas from analytical HPLC.[4]

-

Cytotoxicity Assay Protocol (Trypan Blue Exclusion Method)

This protocol is a common method to determine the viability of cells after treatment with a cytotoxic compound like this compound.[17][23]

Methodology:

-

Cell Preparation: Seed cells (e.g., A549 human lung cancer cells) in 12-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for attachment.[17]

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.[8]

-

Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 30 µM).[17]

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[17]

-

Cell Counting:

-

After incubation, harvest the cells by trypsinization and resuspend them in fresh medium.

-

Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.

-

Immediately load the mixture onto a hemocytometer and count the number of viable (clear, unstained) and non-viable (blue, stained) cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

-

Calculate the percentage of cytotoxicity: 100 - % Viability.

-

Plot the percentage of cytotoxicity against the concentration of this compound to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).

-

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[24][25]

Methodology:

-

Preparation of Reagents:

-

Test Solution: Prepare various concentrations of this compound (e.g., 10 to 1000 µg/mL) in a suitable solvent.

-

Egg Albumin Solution: Prepare a 0.2% solution of fresh hen's egg albumin in phosphate-buffered saline (PBS, pH 6.4).[24]

-

Reference Drug: Prepare a standard anti-inflammatory drug (e.g., Diclofenac sodium) at similar concentrations.[24]

-

-

Assay Procedure:

-

Denaturation and Measurement:

-

Data Analysis:

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100.

-

Compare the inhibitory activity of this compound with the standard reference drug.

-

References

- 1. glpbio.com [glpbio.com]

- 2. The destruxins: synthesis, biosynthesis, biotransformation, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C29H47N5O7 | CID 11421831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 6686-70-0 | BD162717 | Biosynth [biosynth.com]

- 12. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]

- 15. Destruxins: fungal-derived cyclohexadepsipeptides with multifaceted anticancer and antiangiogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Destruxin B Isolated from Entomopathogenic Fungus Metarhizium anisopliae Induces Apoptosis via a Bcl-2 Family-Dependent Mitochondrial Pathway in Human Nonsmall Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Destruxin Ed1 a cyclopeptide from the fungus Metarhizium anisopliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rapid screening of destruxins by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

Destruxin A Biosynthesis in Metarhizium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Destruxins are a class of cyclic hexadepsipeptides produced by the entomopathogenic fungus Metarhizium spp. and are recognized for their potent insecticidal, cytotoxic, and antiviral activities. Destruxin A, a prominent member of this family, has garnered significant interest for its potential applications in agriculture and pharmacology. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Metarhizium, detailing the genetic and enzymatic machinery, regulatory networks, and experimental methodologies used to elucidate this complex process.

The Destruxin Biosynthesis Gene Cluster

The biosynthesis of destruxins is orchestrated by a dedicated gene cluster, with the core enzyme being a non-ribosomal peptide synthetase (NRPS). In Metarhizium robertsii, this cluster contains the key genes responsible for the assembly and modification of the destruxin scaffold.[1][2]

Table 1: Key Genes in the Destruxin Biosynthesis Cluster of Metarhizium robertsii

| Gene | Encoded Protein | Function in Destruxin Biosynthesis |

| dtxS1 | Destruxin Synthetase 1 (NRPS) | A six-module NRPS responsible for the sequential condensation of the five amino acid residues and one α-hydroxy acid that form the destruxin backbone.[1][3] |

| dtxS2 | Cytochrome P450 monooxygenase | A tailoring enzyme that hydroxylates the initial product, Destruxin B, to produce other destruxin analogs, including this compound.[1] |

| dtxS3 | Aldo-keto reductase | Involved in the synthesis of the α-hydroxy acid precursor required for the initiation of the NRPS assembly line.[1] |

| dtxS4 | Aspartic acid decarboxylase | Believed to be responsible for providing the β-alanine precursor for incorporation into the destruxin molecule.[1] |

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process initiated by the DtxS1 NRPS and further modified by tailoring enzymes.

The process begins with the formation of the precursors. DtxS3 reduces α-ketoisocaproic acid to α-hydroxyisocaproic acid (HIC), the starter unit for the NRPS.[1] DtxS4 is proposed to produce β-alanine from aspartic acid. The six-module NRPS, DtxS1, then sequentially incorporates HIC, L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine.[1][2] The linear peptide is then cyclized and released from the enzyme as Destruxin B. Subsequently, the cytochrome P450 enzyme, DtxS2, hydroxylates Destruxin B to yield this compound.[1]

Quantitative Production of Destruxins

The production of destruxins varies significantly among different Metarhizium species and strains, and is influenced by culture conditions.

Table 2: In Vitro Production of Major Destruxins by Different Metarhizium Species (mg/g dry weight mycelium)

| Metarhizium Species/Strain | This compound | Destruxin B | Destruxin E | Reference |

| M. robertsii ARSEF 2575 | ~1.2 | ~0.8 | ~1.5 | [4] |

| M. anisopliae s.l. ARSEF 759 | ~0.4 | ~0.2 | ~0.6 | [4] |

| M. guizhouense | Highest producer | - | - | [4] |

| M. brunneum | Lower than M. robertsii | - | - | [4] |

Table 3: Time Course of Destruxin Production by Metarhizium robertsii ARSEF 2575 in Submerged Culture (mg/g dry weight mycelium)

| Day | This compound | Destruxin B | Destruxin E | Reference |

| 2 | Not detected | Not detected | Not detected | [4] |

| 3 | ~0.2 | ~0.1 | ~0.3 | [4] |

| 4 | ~0.8 | ~0.5 | ~1.0 | [4] |

| 5 | ~1.2 | ~0.8 | ~1.5 | [4] |

Regulatory Signaling Pathways

The biosynthesis of destruxins, as with other secondary metabolites, is tightly regulated by complex signaling networks in response to environmental cues. While direct regulatory links to the destruxin gene cluster are still being fully elucidated, key signaling pathways known to influence secondary metabolism and virulence in Metarhizium are implicated.

G-protein coupled receptors (GPCRs) on the fungal cell surface are thought to perceive host signals, initiating downstream signaling cascades. Mitogen-activated protein kinase (MAPK) pathways, such as the Fus3 and Slt2 cascades, are crucial for regulating virulence and are likely involved in controlling the expression of secondary metabolite genes. The Protein Kinase A (PKA) pathway, responsive to nutrient availability, also plays a role in modulating virulence factor production. These pathways converge on transcription factors and global regulatory complexes like the Velvet complex, which in turn control the expression of the destruxin biosynthesis gene cluster.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of genetic, analytical, and biological techniques.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is used to create targeted gene deletions to study the function of specific genes in the destruxin biosynthesis pathway.

Methodology:

-

Vector Construction: A gene replacement cassette is constructed containing a selectable marker (e.g., antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Agrobacterium Transformation: The constructed plasmid is introduced into a suitable Agrobacterium tumefaciens strain (e.g., AGL-1).

-

Co-cultivation: Metarhizium conidia are co-cultivated with the transformed Agrobacterium on an induction medium containing acetosyringone to facilitate T-DNA transfer.

-

Selection: Fungal transformants are selected on a medium containing an appropriate antibiotic to kill the Agrobacterium and a fungicide to which the transformants are resistant.

-

Screening and Confirmation: Putative mutants are screened by PCR to identify homologous recombination events. Confirmed mutants are further validated by Southern blotting and loss of gene expression is confirmed by RT-qPCR. The absence of destruxin production is verified by HPLC.[5]

HPLC Analysis of Destruxins

High-Performance Liquid Chromatography (HPLC) is the primary method for the separation and quantification of destruxins from fungal cultures.

Methodology:

-

Sample Preparation: Metarhizium is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a defined period. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated to dryness and the residue is redissolved in methanol.

-

Chromatographic Separation: The extracted sample is injected onto a C18 reverse-phase HPLC column.

-

Elution: A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile or methanol.

-

Detection: Destruxins are detected by a UV detector at a wavelength of approximately 215 nm.

-

Quantification: The concentration of each destruxin is determined by comparing the peak area to a standard curve generated with purified destruxin standards.[6]

Insect Virulence Bioassay

Insect bioassays are essential to determine the role of destruxins in fungal pathogenicity.

Methodology:

-

Insect Rearing: A susceptible insect species (e.g., Galleria mellonella or Tenebrio molitor larvae) is reared under controlled conditions.

-

Inoculum Preparation: Conidial suspensions of the wild-type and mutant Metarhizium strains are prepared in a sterile aqueous solution containing a surfactant (e.g., 0.05% Tween 80). The concentration of viable spores is determined using a hemocytometer.

-

Infection: Insects are infected by either topical application (immersion in the conidial suspension) or injection of the conidial suspension into the hemocoel.

-

Incubation: The treated insects are incubated under controlled temperature and humidity.

-

Mortality Assessment: Mortality is recorded daily. The median lethal time (LT50) is calculated to compare the virulence of the different fungal strains.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Metarhizium has provided a solid foundation for understanding the molecular basis of its insecticidal activity. The identification of the core NRPS and tailoring enzymes opens avenues for metabolic engineering to enhance the production of specific destruxin analogs or to generate novel derivatives with improved properties. Further research into the regulatory networks controlling the expression of the destruxin gene cluster will be crucial for optimizing production and for a deeper understanding of the ecological role of these fascinating secondary metabolites. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of destruxin biosynthesis and to harness its potential for the development of novel biopesticides and pharmaceuticals.

References

- 1. Frontiers | New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii [frontiersin.org]

- 2. The G-protein coupled receptor GPRK contributes to fungal development and full virulence in Metarhizium robertsii [pubmed.ncbi.nlm.nih.gov]

- 3. New Downstream Signaling Branches of the Mitogen-Activated Protein Kinase Cascades Identified in the Insect Pathogenic and Plant Symbiotic Fungus Metarhizium robertsii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Conservation and Diversification of Metarhizium Species Correlate with Fungal Host-Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic basis of destruxin production in the entomopathogen Metarhizium robertsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unveiling the biosynthetic puzzle of destruxins in Metarhizium species - PMC [pmc.ncbi.nlm.nih.gov]

Destruxin A: A Multifaceted Mycotoxin Targeting Key Physiological Pathways in Insects

An In-depth Technical Guide on the Mechanism of Action

Introduction

Destruxin A (DA) is a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae. It is a key virulence factor that contributes significantly to the insecticidal activity of these fungi. The potent and diverse biological effects of this compound have positioned it as a molecule of interest for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in insects, with a focus on its molecular targets, the signaling pathways it disrupts, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals working in the fields of entomology, toxicology, and pest management.

Core Mechanisms of Action

This compound exhibits a multi-targeted mode of action, disrupting several critical physiological processes in insects. Its primary mechanisms can be broadly categorized as follows:

-

Immunosuppression: this compound is a potent suppressor of the insect immune system, affecting both cellular and humoral immunity.

-

Disruption of Ion Homeostasis: It acts as a cation ionophore, particularly affecting calcium (Ca²⁺) and proton (H⁺) balance.

-

Cytotoxicity and Tissue Damage: this compound induces morphological and ultrastructural changes in various insect tissues, leading to cell death and organ malfunction.

-

Inhibition of Key Enzymes and Proteins: It has been shown to bind to and modulate the activity of several essential proteins, including V-ATPase and aminoacyl tRNA synthetases.

The following sections will delve into each of these mechanisms in detail, presenting quantitative data, experimental methodologies, and visual representations of the affected pathways.

Quantitative Data on the Biological Activity of this compound

The biological activity of this compound has been quantified in various insect species and cell lines. The following tables summarize key toxicity and binding affinity data.

| Parameter | Insect Species/Cell Line | Value | Reference |

| LC₅₀ | Bombyx mori (Granulohemocytes, in vitro) | 68.77 µg/mL | [1] |

| Bombyx mori (Plasmatocytes, in vitro) | 84.11 µg/mL | [1] | |

| Spodoptera frugiperda (Sf9 cells, 24h) | 5 - 12 ppm | [2] | |

| LD₅₀ | Spodoptera litura (12-day-old larvae, combined application) | 0.045 µg/g body weight | [3] |

| Spodoptera litura (12-day-old larvae, ingestion) | 0.17 µg/g body weight | [3] | |

| Spodoptera litura (12-day-old larvae, topical application) | 0.237 µg/g body weight | [3] | |

| EC₅₀ | Locusta migratoria (Lower lateral oviducts) | 0.7 µM | [4] |

| Locusta migratoria (Upper lateral oviducts) | 8.7 µM | [4] | |

| Locusta migratoria (Hindgut) | 3.2 µM | [4] |

| Binding Target | Insect Species | Affinity Constant (Kᴅ) | Reference |

| Hemocytin | Bombyx mori | 2 - 420 µM | [5] |

| BmPPI (Peptidyl–prolyl cis–trans isomerase) | Bombyx mori | 1.98 x 10⁻³ M | [6] |

| BmTEME214 | Bombyx mori | 0.286 µM | [7] |

| BmSEC23 | Bombyx mori | 0.291 µM | [7] |

| Aminoacyl tRNA Synthetases (various) | Bombyx mori | 10⁻⁴ to 10⁻⁵ M | [8] |

| Various cellular proteins | Bombyx mori (Bm12 cells) | 24 to 469 µM | [9] |

Detailed Mechanism of Action

Immunosuppression

This compound significantly compromises the insect's ability to defend against pathogens by targeting both cellular and humoral immune responses.

a) Cellular Immunity:

This compound directly affects hemocytes, the primary immune cells in insects. At low concentrations, it induces morphological changes in hemocytes, particularly plasmatocytes and granulocytes, leading to a reduction in their ability to phagocytose and encapsulate foreign invaders.[1][10][11] Higher concentrations lead to cytotoxicity and a decrease in the total hemocyte count.[10][11]

b) Humoral Immunity:

The humoral immune response, which involves the production of antimicrobial peptides (AMPs) and the activation of the prophenoloxidase (proPO) system, is also a major target of this compound.

-

Inhibition of Antimicrobial Peptide (AMP) Synthesis: this compound has been shown to suppress the expression of genes encoding various AMPs.[12] This is achieved, in part, by interfering with key immune signaling pathways such as the Toll and Imd pathways.[12][13][14]

-

Modulation of the Prophenoloxidase (proPO) System: The proPO system is a crucial component of insect immunity involved in melanization and wound healing. This compound can both stimulate and suppress this system depending on the context. It can induce the expression of serpins (serine protease inhibitors) that block the proPO cascade.[14]

Disruption of Ion Homeostasis

a) Calcium Channel Activation:

This compound acts as a calcium ionophore, facilitating the influx of extracellular Ca²⁺ into cells.[2][4][15] This disruption of Ca²⁺ homeostasis has profound effects, particularly on muscle function. The influx of Ca²⁺ leads to sustained muscle contraction, resulting in tetanic paralysis, which is often followed by flaccid paralysis as the muscle membrane depolarizes.[2] This effect is abolished in Ca²⁺-free saline and can be reduced by calcium channel blockers.[4]

b) V-ATPase Inhibition:

While some studies suggest this compound has little effect on V-ATPase in certain insect tissues,[16][17] others propose it may act as a V-ATPase inhibitor.[18][19] Inhibition of the vacuolar-type H⁺-ATPase would disrupt the proton gradient across membranes, affecting processes such as endosomal acidification and lysosomal function. Destruxin B, a closely related compound, is a known reversible inhibitor of V-ATPase.

Cytotoxicity and Tissue Damage

This compound is cytotoxic to a range of insect cells and tissues. At low doses, hemocytes are the most sensitive, showing morphological alterations.[10][11] At higher doses, damage is observed in other tissues including muscle cells, fat body, and Malpighian tubules.[10][11] Electron microscopy has revealed that this compound damages the cytoskeleton, disrupts cell adhesion, and leads to vacuolation of the cytoplasm and ultimately cell death.[9][10][11]

Inhibition of Key Enzymes and Proteins

This compound's broad range of effects is due to its ability to bind to and modulate the function of numerous proteins. Proteomic studies have identified a large number of potential DA-binding proteins involved in various cellular processes.[9]

-

Aminoacyl tRNA Synthetases: this compound binds to several aminoacyl tRNA synthetases, suggesting it may interfere with protein synthesis.[8] This is supported by findings that DA treatment leads to a decrease in soluble protein and free amino acid content in insect cells.[8]

-

Other Binding Proteins: Other identified binding partners include proteins involved in cytoskeletal structure, protein trafficking (e.g., BmSEC23), and transmembrane signaling (e.g., BmTMEM214).[7][9]

Signaling Pathways Affected by this compound

This compound modulates key signaling pathways that regulate insect immunity and development.

The Toll and Imd Signaling Pathways

These two pathways are central to the insect's humoral immune response, leading to the production of AMPs. This compound has been shown to suppress the expression of genes in the Toll pathway.[14] In Drosophila melanogaster, co-injection of a non-lethal dose of this compound with Gram-negative bacteria led to increased mortality, which could be rescued by ectopic activation of the Imd pathway, indicating that DA specifically suppresses this humoral immune response.[12]

The Prophenoloxidase (proPO) Activating System

The proPO system is a rapid defense mechanism leading to melanization. This compound can interfere with this pathway, for instance, by inducing the expression of serpins which inhibit the serine proteases responsible for cleaving proPO into its active form, phenoloxidase.[14]

Calcium Signaling

This compound's ability to act as a Ca²⁺ ionophore disrupts intracellular calcium signaling, which is critical for a multitude of cellular processes, including muscle contraction, neurotransmission, and enzyme activation.

Experimental Protocols: Methodological Overview

Detailed experimental protocols are crucial for the study of this compound's mechanism of action. While specific protocols vary between laboratories, the following provides a general overview of commonly employed methodologies.

Insect Rearing and Treatment

-

Insect Species: Common model insects include Bombyx mori, Spodoptera litura, Plutella xylostella, and Drosophila melanogaster.

-

Rearing Conditions: Insects are typically reared on an artificial diet under controlled conditions of temperature, humidity, and photoperiod.

-

This compound Administration: DA can be administered through various routes, including:

-

Injection: Microinjection into the hemocoel is a common method for direct and rapid administration.

-

Oral Ingestion: DA is incorporated into the artificial diet.

-

Topical Application: A solution of DA is applied to the insect's cuticle.

-

Assessment of Cellular and Humoral Immunity

-

Hemocyte Counts and Morphology: Hemolymph is collected and hemocytes are counted using a hemocytometer. Morphological changes are observed using phase-contrast microscopy, and ultrastructural changes are examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM).

-

Phagocytosis and Encapsulation Assays: The ability of hemocytes to phagocytose fluorescent beads or bacteria is quantified. Encapsulation is assessed by implanting nylon filaments and observing the degree of melanization and cellular attachment.

-

Gene Expression Analysis: The expression levels of genes encoding AMPs and other immune-related proteins are measured using quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq).

Measurement of Ion Flux and Muscle Contraction

-

Calcium Imaging: Intracellular Ca²⁺ levels are monitored using fluorescent Ca²⁺ indicators such as Fura-2 AM.

-

Muscle Contraction Assays: Isolated insect muscles (e.g., visceral muscles) are placed in a physiological saline solution, and their contractions are recorded using a force transducer in response to DA application.

Cytotoxicity and Histopathology

-

Cell Viability Assays: Insect cell lines (e.g., Sf9 from Spodoptera frugiperda) are treated with DA, and cell viability is assessed using assays such as the MTT or calcein AM assay.

-

Histopathology: Tissues from DA-treated insects are fixed, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) to observe pathological changes under a light microscope.

Identification of Binding Partners

-

Drug Affinity Responsive Target Stability (DARTS): This technique is used to identify potential DA-binding proteins from cell lysates.

-

Bio-layer Interferometry (BLI) and Surface Plasmon Resonance (SPR): These label-free techniques are used to quantify the binding affinity between DA and its target proteins.

-

Insect Two-Hybrid (I2H) System: This system is used to study protein-protein interactions in insect cells and how they are affected by DA.

Conclusion

This compound is a powerful mycotoxin with a complex and multifaceted mechanism of action in insects. Its ability to suppress the immune system, disrupt ion homeostasis, induce cytotoxicity, and interfere with the function of multiple essential proteins makes it a highly effective insecticidal agent. A thorough understanding of these mechanisms is crucial for the development of DA-based biopesticides and for managing insect pest resistance. Further research is needed to fully elucidate the intricate network of interactions between this compound and its various molecular targets, which will undoubtedly open new avenues for the design of novel and sustainable pest control strategies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]

- 7. Imd pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effects of the mycotoxin this compound on Locusta migratoria visceral muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of a vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcript and Protein Profiling Analysis of the this compound-Induced Response in Larvae of Plutella xylostella | PLOS One [journals.plos.org]

- 13. Effects of efrapeptin and destruxin, metabolites of entomogenous fungi, on the hydrolytic activity of vacuolar type ATPase identified on the brush border membrane vesicles of Galleria mellonella midgut and on plant membrane bound hydrolytic enzymes : Rothamsted Research [repository.rothamsted.ac.uk]

- 14. Profiling Destruxin Synthesis by Specialist and Generalist Metarhizium Insect Pathogens during Coculture with Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Effects of this compound on Hemocytes Morphology of Bombyx mori [agris.fao.org]

- 18. Effects of this compound on Hemocytes Morphology of Bombyx mori [http--journals--caass--org--cn.proxy.hfzk.net.cn]

- 19. Binding proteins of this compound from Metarhizium against insect cell - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Destruxin A on Insect Hemocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Destruxin A (DA), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhium anisopliae, is a potent modulator of the insect immune system. Its insecticidal activity is largely attributed to its profound effects on hemocytes, the primary immune cells in insects. This document provides a comprehensive overview of the biological activity of this compound on insect hemocytes, detailing its impact on cell morphology, viability, and immune function. It consolidates quantitative data, outlines key experimental protocols, and visualizes the complex molecular interactions and signaling pathways involved.

Introduction

Destruxins are a class of non-ribosomal peptides with significant insecticidal, phytotoxic, and even anti-viral properties.[1][2] Among the 39 identified analogues, this compound (DA) is one of the most abundant and biologically active.[2][3] Produced by fungi like Metarhizium anisopliae, DA plays a critical role in fungal pathogenesis by suppressing the host's innate immune response.[1][4] A primary target of DA is the insect hemocyte, which is central to cellular immune reactions such as phagocytosis, nodulation, and encapsulation.[5][6][7] Understanding the mechanisms by which DA disrupts hemocyte function is crucial for the development of novel biopesticides and for elucidating fundamental aspects of insect immunity.[2][8] This guide synthesizes current research on the multifaceted interactions between this compound and insect hemocytes.

Effects on Hemocyte Morphology and Viability

This compound induces significant dose- and time-dependent morphological and cytotoxic effects on insect hemocytes. Hemocytes, particularly plasmatocytes (PL) and granulocytes (GR), are often the first cells to show damage following DA exposure.[2][9]

Morphological Alterations: At low concentrations (e.g., 0.01 μg/g in Bombyx mori), DA causes visible changes to hemocytes within 6 hours of treatment, including depressions and perforations.[8][10] In vitro studies show that DA disrupts the cytoskeleton of plasmatocytes, inhibiting their ability to adhere and spread, which is a critical step for immune functions like encapsulation.[2][8] These effects occur at doses that do not visibly harm other tissues like fat body or Malpighian tubules, highlighting the high sensitivity of hemocytes to this toxin.[2][8][10]

Cytotoxicity: DA exhibits direct cytotoxic activity against hemocytes. Studies on Bombyx mori have quantified this effect, demonstrating that granulocytes are slightly more susceptible to DA than plasmatocytes in vitro.[9] However, hemocytes in a living insect (in vivo) are even more sensitive to DA, suggesting that factors within the hemolymph may potentiate the toxin's activity.[9]

| Hemocyte Type | Assay Condition | Metric | Value (μg/mL) | Reference |

| Granulocytes (GR) | In vitro | LC50 | 68.77 | [9] |

| Plasmatocytes (PL) | In vitro | LC50 | 84.11 | [9] |

| Total Hemocytes | In vivo (injection) | Lowest Effective Dose | ~0.25 | [9] |

Immunosuppressive Activities

This compound is a potent immunosuppressant that cripples both cellular and humoral immune responses, facilitating fungal infection.[1][11]

Inhibition of Cellular Immunity: The morphological changes induced by DA directly impair key cellular immune functions. By altering the cytoskeleton, DA inhibits the phagocytic activity of plasmatocytes and disrupts the process of encapsulation, where multiple hemocytes surround and isolate large pathogens.[2][5][8] Furthermore, DA has been shown to significantly inhibit hemocytin-mediated hemocyte aggregation, a critical step in wound healing and immune defense.[11]

Suppression of Humoral Immunity: DA also interferes with the humoral immune response, which involves the production of antimicrobial peptides (AMPs) and other effector molecules in the hemolymph.[1] In Drosophila melanogaster, injection of a non-lethal dose of DA led to a reduced expression of various AMPs.[1] This suppression of humoral immunity renders the insect more susceptible to secondary infections; flies co-injected with DA and a normally harmless bacterium like Escherichia coli showed increased mortality and higher bacterial loads.[1]

| Insect Species | Target | Effect | Method | Reference |

| Bombyx mori | Antitrypsin isoform 3 | Downregulated | Proteomics | [12] |

| Bombyx mori | p50 protein | Downregulated | Proteomics | [12] |

| Bombyx mori | Calreticulin precursor | Downregulated | Proteomics | [12] |

| Bombyx mori | C-type lectin 10 precursor | Upregulated | Proteomics | [12] |

| Bombyx mori | Prophenoloxidase (PPO-1, PPO-2) | Upregulated | Proteomics | [12] |

| Bombyx mori | BmRelish2 | Downregulated | qRT-PCR | [5] |

| Drosophila melanogaster | Various Antimicrobial Peptides | Downregulated | Microarray | [1] |

Molecular Mechanisms and Signaling Pathways

The immunosuppressive effects of this compound are underpinned by its interaction with specific molecular targets and its interference with key immune signaling pathways.

Interaction with Host Proteins: DA has been shown to bind to a variety of proteins within the hemolymph and hemocytes.[3][11]

-

Hemocytin: This immune protein is a primary binding target of DA. By binding to hemocytin, DA alters its conformation and disrupts its interaction with other proteins like actin, thereby inhibiting hemocyte aggregation.[11]

-

Endoplasmic Reticulum (ER) Proteins: In Bombyx mori, DA binds to the ER proteins BmTMEM214 and BmSEC23A.[13] This interaction is thought to induce ER stress, which can lead to apoptosis, a form of programmed cell death.[13][14]

-

Ion Channels and Pumps: An early hypothesis for DA's mode of action was its effect on ion homeostasis. DA can induce a rapid influx of Ca²⁺ into hemocytes and cause a decrease in intracellular H⁺ concentration, possibly through inhibition of V-ATPase.[15]

Interference with Immune Signaling Pathways: DA modulates the Toll and Imd (Immune deficiency) signaling pathways, which are central to the regulation of antimicrobial peptide gene expression in insects.[5]

-

Imd Pathway: In Drosophila, ectopic activation of the Imd pathway can rescue flies from the increased mortality caused by co-injection of DA and bacteria.[1] In Bombyx mori, DA treatment significantly downregulates the expression of BmRelish2, a key transcription factor in the Imd pathway.[5] This suggests DA specifically targets components of this pathway to suppress AMP production.

Caption: Molecular targets and pathways affected by this compound in insect hemocytes.

Experimental Protocols

Studying the effects of this compound on insect hemocytes involves several key methodologies. Below are generalized protocols based on common practices in the field.

This protocol describes a general method for extracting hemocytes from lepidopteran larvae, which can be adapted for various species.[6][16]

-

Anesthesia: Anesthetize larvae by chilling them on ice for 15-20 minutes. This immobilizes the insect and reduces cellular stress responses.[16]

-

Surface Sterilization: Gently wipe the exterior of the larva with 70% ethanol to prevent microbial contamination of the hemolymph sample.

-

Injection (Optional, for perfusion): For a cleaner sample, inject an anticoagulant buffer (e.g., 60% Schneider's Medium, 10% FBS, 30% citrate buffer) into the caterpillar's body cavity.[17] Allow the insect to rest on ice for 30 minutes to allow the buffer to circulate and dislodge adherent hemocytes.[6]

-

Hemolymph Collection: Make a small incision at a posterior proleg using a sterile scalpel or needle. Gently squeeze the larva to exude a droplet of hemolymph.[6]

-

Sample Collection: Collect the hemolymph droplet into a pre-chilled microcentrifuge tube containing an anticoagulant buffer to prevent clotting and melanization. Keep samples on ice at all times.

-

Cell Counting: Transfer 10 μL of the hemolymph/buffer mixture to a hemocytometer. Count the cells under a compound microscope to determine the total hemocyte concentration.[6]

This protocol outlines how to determine the cytotoxic effect of this compound on cultured hemocytes.

-

Hemocyte Seeding: Following the collection protocol above, dilute the hemocyte suspension to a desired concentration (e.g., 1 x 10⁵ cells/mL) in an appropriate insect cell culture medium. Seed 100 μL of the cell suspension into each well of a 96-well microplate.

-

Cell Adhesion: Allow the hemocytes to adhere to the bottom of the plate by incubating for 1-2 hours at 27°C.

-

This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Remove the old medium from the wells and add 100 μL of the DA solutions at various concentrations. Include a vehicle control (e.g., medium with DMSO if used for DA stock).[5]

-

Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 27°C.

-

Viability Assessment: Assess cell viability using a standard method such as MTT assay, Trypan Blue exclusion, or a live/dead cell staining kit.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the control. Plot the results and use probit analysis or non-linear regression to determine the LC50 value (the concentration that kills 50% of the cells).

Caption: A generalized experimental workflow for investigating this compound's effects.

Conclusion

This compound is a powerful mycotoxin that systematically dismantles the insect immune system by targeting hemocytes. It induces morphological damage, cytotoxicity, and functional impairment of these vital immune cells.[2][9] Its molecular mechanism involves binding to key immune proteins like hemocytin, disrupting ER function, and interfering with critical immune signaling pathways such as the Imd pathway.[1][11][13] The quantitative data and protocols presented in this guide offer a foundational resource for researchers investigating insect immunity, host-pathogen interactions, and the development of novel, targeted biopesticides. Further research into the specific protein interactions and signaling nodes affected by DA will continue to illuminate its complex biology and potential applications.

References

- 1. Fungal peptide this compound plays a specific role in suppressing the innate immune response in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on Silkworm’s Immunophilins [mdpi.com]

- 4. The role of destruxins in the pathogenicity of metarhizium anisopliae for three species of insect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Simple Protocol for Extracting Hemocytes from Wild Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Effects of this compound on hemocytes of the domestic silkworm, Bombyx mori [frontiersin.org]

- 9. Effects of this compound on Hemocytes Morphology of Bombyx mori [http--journals--caass--org--cn.proxy.hfzk.net.cn]

- 10. researchgate.net [researchgate.net]

- 11. This compound inhibits the hemocytin-mediated hemolymph immunity of host insects to facilitate Metarhizium infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative proteomic analysis of Bombyx mori hemocytes treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Metarhizium anisopliae Toxin, this compound, Interacts with the SEC23A and TEME214 Proteins of Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jove.com [jove.com]

- 17. A Protocol for Collecting and Staining Hemocytes from the Yellow Fever Mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

Destruxin A: A Potent Virulence Factor of Entomopathogenic Fungi

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Destruxin A, a cyclic hexadepsipeptide mycotoxin produced by various entomopathogenic fungi, most notably Metarhizium anisopliae, stands as a critical virulence factor in the infection of insect hosts.[1][2][3] Its multifaceted mechanism of action involves the potent suppression of the host's innate immune system, disruption of cellular homeostasis, and induction of paralysis, thereby facilitating fungal proliferation and host mortality.[4][5][6] This technical guide provides a comprehensive overview of this compound's role as a virulence factor, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing complex biological pathways. This document is intended to serve as a valuable resource for researchers in insect pathology, immunology, and those involved in the development of novel bio-insecticides and pharmaceuticals.

Introduction

Entomopathogenic fungi are natural regulators of insect populations and hold significant promise as biocontrol agents.[7] A key aspect of their virulence is the production of secondary metabolites that incapacitate the host's defenses. This compound is one of the most prominent and well-studied of these mycotoxins.[8][9] It belongs to a family of over 39 related compounds, with this compound being one of the most abundant and biologically active.[8][10] The toxin's ability to interfere with fundamental physiological processes in a wide range of insect species underscores its importance in fungal pathogenesis.[8] Understanding the intricate mechanisms by which this compound subverts host immunity and disrupts cellular functions is paramount for optimizing the efficacy of mycoinsecticides and exploring its potential for therapeutic applications.

Mechanism of Action

This compound exerts its pathogenic effects through a multi-targeted approach, primarily targeting the insect's immune and muscular systems.

Immunosuppression

This compound is a potent immunosuppressant that cripples both the cellular and humoral branches of the insect innate immune system.[1][4]

-

Cellular Immunity: The primary targets of this compound are the hemocytes, the insect's immune cells.[4][8] At low concentrations, it induces morphological changes in plasmatocytes and granulocytes, inhibiting their ability to adhere, spread, and form encapsulating capsules around invading pathogens.[4][8] This leads to a significant reduction in phagocytic activity.[8] At higher doses, this compound is cytotoxic to hemocytes, leading to a decrease in their overall number.[11]

-

Humoral Immunity: this compound significantly impacts the humoral immune response. It has been shown to suppress the expression of antimicrobial peptides (AMPs), which are crucial for combating microbial infections.[1] Studies in Drosophila melanogaster have demonstrated that this compound specifically downregulates the expression of various AMPs, rendering the flies more susceptible to bacterial infections.[1][12] This suppression is mediated, at least in part, through the inhibition of key immune signaling pathways such as the Toll and Imd pathways.[1][5] Furthermore, this compound can interfere with the prophenoloxidase (proPO) activating system, a critical component of the insect's melanization and wound-healing response.[5][13] It can inhibit the expression of key components of this pathway, such as scavenger receptor B, and induce the expression of serpins (serine protease inhibitors) that block the proPO cascade.[5][13]

Disruption of Ion Homeostasis and Cellular Functions

This compound's toxicity is also attributed to its ability to disrupt ion homeostasis and interfere with essential cellular processes.

-

Calcium Channel Modulation: A key mechanism of this compound is its effect on calcium channels.[1][6] It acts as a calcium ionophore, leading to an influx of extracellular Ca2+ into cells.[14][15] This disruption of calcium homeostasis is responsible for the characteristic tetanic paralysis observed in insects injected with the toxin, caused by sustained muscle contraction.[14] This is followed by flaccid paralysis as the muscle membrane potential depolarizes.[14]

-

Inhibition of V-type H+-ATPase: this compound has been identified as an inhibitor of vacuolar-type H+-ATPases (V-ATPases).[16][17] These proton pumps are essential for acidifying various intracellular compartments, such as lysosomes and endosomes. Inhibition of V-ATPase disrupts these processes, leading to impaired protein degradation, and cellular stress.[17]

Quantitative Data

The biological activity of this compound has been quantified in various insect species. The following tables summarize key toxicity data.

| Insect Species | Assay Type | Parameter | Value | Reference |

| Bombyx mori (Silkworm) | in vitro | LC50 (Granulocytes) | 68.77 µg/mL | [11] |

| Bombyx mori (Silkworm) | in vitro | LC50 (Plasmatocytes) | 84.11 µg/mL | [11] |

| Spodoptera litura | Topical Application | LD50 (12-day-old larvae) | 0.237 µg/g body weight | [18] |

| Spodoptera litura | Ingestion Assay | LD50 (12-day-old larvae) | 0.17 µg/g body weight | [18] |

| Spodoptera litura | Combined Application | LD50 (12-day-old larvae) | 0.045 µg/g body weight | [18] |

| Locusta migratoria | Oviduct Contraction | EC50 (Lower lateral oviducts) | 0.7 µM | [15] |

| Locusta migratoria | Oviduct Contraction | EC50 (Upper lateral oviducts) | 8.7 µM | [15] |

| Locusta migratoria | Hindgut Contraction | EC50 | 3.2 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Hemocyte Viability and Morphology Assay

Objective: To assess the cytotoxic effects of this compound on insect hemocytes.

Materials:

-

Insect larvae (e.g., Bombyx mori)

-

This compound solution of known concentration

-

Anticoagulant buffer (e.g., 10 mM EDTA, 30 mM citrate, 26 mM citric acid, 20 mM NaCl, pH 4.6)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Inverted phase-contrast microscope

Protocol:

-

Hemolymph Collection: Collect hemolymph from larvae by piercing the proleg with a sterile needle. Collect the hemolymph into a pre-chilled microcentrifuge tube containing anticoagulant buffer.

-

Hemocyte Preparation: Centrifuge the hemolymph at 200 x g for 10 minutes at 4°C to pellet the hemocytes. Wash the hemocytes twice with PBS.

-

This compound Treatment: Resuspend the hemocytes in PBS to a density of 1 x 10^6 cells/mL. Add varying concentrations of this compound to the hemocyte suspension and incubate for a defined period (e.g., 1-24 hours) at 27°C. A control group with no this compound should be included.

-

Viability Assessment: Mix an aliquot of the hemocyte suspension with an equal volume of 0.4% trypan blue solution. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Morphology Assessment: Observe the morphology of the hemocytes under an inverted phase-contrast microscope. Note any changes such as cell rounding, blebbing, or lysis.

Phenoloxidase (PO) Activity Assay

Objective: To measure the effect of this compound on the activity of phenoloxidase in insect hemolymph.

Materials:

-

Insect hemolymph plasma

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 4 mg/mL in sterile water)

-

Microplate reader

Protocol:

-